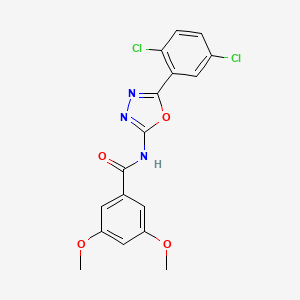

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

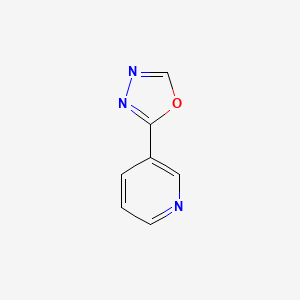

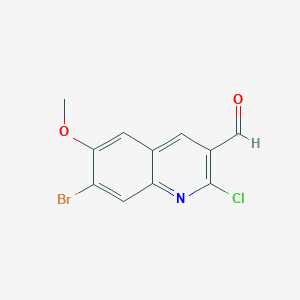

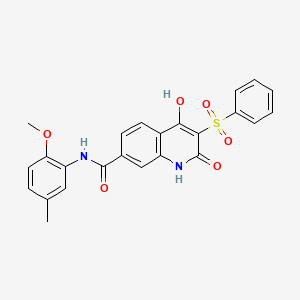

The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecule also contains a 2,5-dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms, akin to benzene) with chlorine atoms attached to the 2 and 5 positions. The 3,5-dimethoxybenzamide part of the molecule indicates a benzamide group (a benzene ring attached to a carboxamide group) with methoxy groups (-O-CH3) at the 3 and 5 positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring, the 2,5-dichlorophenyl group, and the 3,5-dimethoxybenzamide group would all contribute to the overall structure. The electron-withdrawing chlorine atoms and the electron-donating methoxy groups could cause the molecule to have regions of relative positive and negative charge, affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The 1,3,4-oxadiazole ring is generally considered to be stable, but can participate in reactions under certain conditions. The 2,5-dichlorophenyl group might undergo reactions at the carbon atoms bonded to the chlorine atoms, as these are relatively electron-poor. The 3,5-dimethoxybenzamide group could potentially undergo reactions at the carbonyl carbon or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the 1,3,4-oxadiazole ring, the 2,5-dichlorophenyl group, and the 3,5-dimethoxybenzamide group) would all influence its properties. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

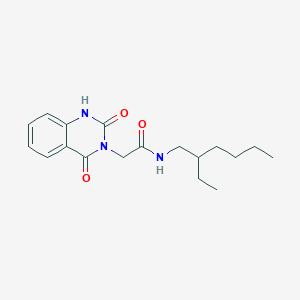

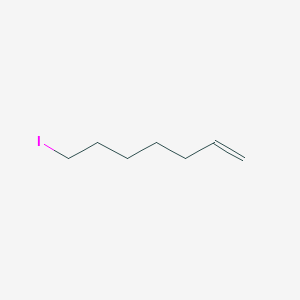

- Synthesis Approach : The compound is synthesized through a “cost-effective” strategy, starting from 5-amino-1,3,4-thiadiazole-2-thiol. Stepwise alkylation of the sulfur atom and acylation of the nitrogen atom lead to the target compound .

- Structure Confirmation : The synthesized compound’s structure is confirmed using techniques such as 1H NMR, 13C NMR, 2D NMR, and LC-MS .

- Anticancer Activity : In vitro screening using the NCI DTP protocol revealed its anticancer potential .

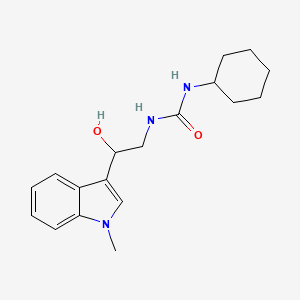

Indole Derivatives

Indole derivatives have clinical and biological significance. The indole scaffold appears in many synthetic drug molecules, suggesting that exploring derivatives based on this structure could yield valuable therapeutic options .

Nitrification Inhibition

While not directly related to the compound, it’s interesting to note that N- (2,5-dichlorophenyl) succinamic acid (DCS) is a nitrification inhibitor. DCS can be blended with fertilizers to suppress nitrification, benefiting upland plants .

Direcciones Futuras

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry and materials science. Future research could explore the synthesis of this compound, its reactivity, its potential biological activity, and its physical and chemical properties .

Propiedades

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O4/c1-24-11-5-9(6-12(8-11)25-2)15(23)20-17-22-21-16(26-17)13-7-10(18)3-4-14(13)19/h3-8H,1-2H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXXPDEMPSMQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400617.png)

![2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2400619.png)

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)